molecular formula C19H16N4O B403913 N'-[(1-methyl-1H-indol-3-yl)methylene]-1H-indole-7-carbohydrazide CAS No. 482573-58-0

N'-[(1-methyl-1H-indol-3-yl)methylene]-1H-indole-7-carbohydrazide

Cat. No.: B403913
CAS No.: 482573-58-0
M. Wt: 316.4g/mol
InChI Key: PHERRQWGVRQWPT-SRZZPIQSSA-N
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Description

N'-[(1-methyl-1H-indol-3-yl)methylene]-1H-indole-7-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(1-methyl-1H-indol-3-yl)methylene]-1H-indole-7-carbohydrazide typically involves a multi-step process. One common method is the Fischer indolisation followed by N-alkylation. This one-pot, three-component protocol involves the reaction of aryl hydrazines, ketones, and alkyl halides under specific conditions to yield the desired indole derivative . The reaction is usually carried out under microwave irradiation to reduce reaction time and improve yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N'-[(1-methyl-1H-indol-3-yl)methylene]-1H-indole-7-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitro-substituted indole derivatives.

Mechanism of Action

The mechanism of action of N'-[(1-methyl-1H-indol-3-yl)methylene]-1H-indole-7-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit the activity of certain enzymes or interfere with the replication of viral RNA . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N'-[(1-methyl-1H-indol-3-yl)methylene]-1H-indole-7-carbohydrazide stands out due to its unique combination of structural features and biological activities

Properties

CAS No.

482573-58-0

Molecular Formula

C19H16N4O

Molecular Weight

316.4g/mol

IUPAC Name

N-[(E)-(1-methylindol-3-yl)methylideneamino]-1H-indole-7-carboxamide

InChI

InChI=1S/C19H16N4O/c1-23-12-14(15-6-2-3-8-17(15)23)11-21-22-19(24)16-7-4-5-13-9-10-20-18(13)16/h2-12,20H,1H3,(H,22,24)/b21-11+

InChI Key

PHERRQWGVRQWPT-SRZZPIQSSA-N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=N/NC(=O)C3=CC=CC4=C3NC=C4

SMILES

CN1C=C(C2=CC=CC=C21)C=NNC(=O)C3=CC=CC4=C3NC=C4

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=NNC(=O)C3=CC=CC4=C3NC=C4

Origin of Product

United States

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